molecular formula C11H13BrO2 B8753207 1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl- CAS No. 73275-86-2

1,3-Dioxolane, 2-(3-bromophenyl)-2-ethyl-

Cat. No. B8753207
M. Wt: 257.12 g/mol
InChI Key: UMIVEQDORQSARN-UHFFFAOYSA-N
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Patent
US07700657B2

Procedure details

17.8 g (70 mmol) of 2-(3-bromophenyl)-2-ethyl-[1,3]dioxolane are dissolved in 300 ml of THF and the mixture is cooled to −78° C. 34 ml (85 mmol) of a 2.5 M solution of butyllithium are added slowly, and the mixture is stirred for 30 minutes. 8.1 ml (105 mmol) of DMF are then added, and the mixture is brought back to 0° C., then treated with a saturated solution of ammonium chloride. After extraction with ethyl ether, the desired aldehyde is obtained in the form of yellow oil (m=14 g; Y=97%).
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]2([CH2:13][CH3:14])[O:12][CH2:11][CH2:10][O:9]2)[CH:5]=[CH:6][CH:7]=1.C([Li])CCC.CN([CH:23]=[O:24])C.[Cl-].[NH4+]>C1COCC1>[CH2:13]([C:8]1([C:4]2[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=2)[CH:23]=[O:24])[O:12][CH2:11][CH2:10][O:9]1)[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(OCCO1)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
8.1 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought back to 0° C.
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1(OCCO1)C=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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